molecular formula C14H18N2O4 B12282283 4-Cbz-amino-4-piperidine carboxylic acid

4-Cbz-amino-4-piperidine carboxylic acid

Cat. No.: B12282283
M. Wt: 278.30 g/mol
InChI Key: AVHBTKQJVFRUCM-UHFFFAOYSA-N
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Description

4-Cbz-amino-4-piperidine carboxylic acid is a chemical compound with the molecular formula C14H18N2O4. It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a benzyl carbamate (Cbz) protecting group on the amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cbz-amino-4-piperidine carboxylic acid typically involves the protection of the amino group of piperidine with a benzyl carbamate group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of 4-amino-piperidine with benzyl chloroformate (Cbz-Cl) to form the Cbz-protected amine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cbz-amino-4-piperidine carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

4-Cbz-amino-4-piperidine carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cbz-amino-4-piperidine carboxylic acid is primarily related to its ability to act as a precursor or intermediate in various chemical reactions. The Cbz protecting group stabilizes the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cbz-amino-4-piperidine carboxylic acid is unique due to the presence of the Cbz protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-amino-4-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c15-16-8-6-14(7-9-16,12(17)18)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18)

InChI Key

AVHBTKQJVFRUCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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